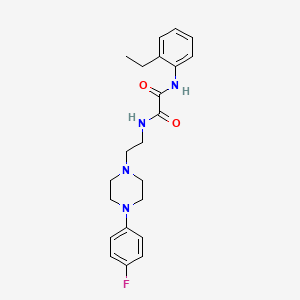

N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-2-17-5-3-4-6-20(17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICMCTPMSDLAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-ethylphenylamine with oxalyl chloride to form an oxalamide intermediate. This intermediate is then reacted with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Research

The compound is primarily studied for its potential pharmacological effects, particularly as a therapeutic agent targeting neurological disorders. Its structure suggests possible interactions with serotonin and dopamine receptors, which are critical in the treatment of conditions such as depression and anxiety.

Case Study: Neuropharmacological Effects

A study investigating the binding affinity of N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide to serotonin receptors indicated a promising profile for antidepressant activity. The compound exhibited a significant affinity for the 5-HT1A receptor subtype, which is known to play a role in mood regulation.

Antidepressant Activity

Research has shown that compounds with piperazine moieties often exhibit antidepressant properties. This compound's structural similarities to known antidepressants suggest it may possess similar efficacy.

Data Table: Antidepressant Activity Comparison

| Compound Name | Affinity (Ki, nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | 5-HT1A receptor agonist |

| Fluoxetine | 20 | Selective serotonin reuptake inhibitor |

| Sertraline | 15 | Selective serotonin reuptake inhibitor |

Potential in Cancer Therapy

Emerging research indicates that oxalamide derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of piperazine rings enhances their bioactivity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogs with Piperazine Moieties

Key analogs include:

Key Differences :

- The target compound’s 2-ethylphenyl group distinguishes it from analogs with halogenated aryl (e.g., 2,3-dichlorophenyl) or fused heterocyclic (e.g., benzodioxolyl) substitutions.

- The para-fluorophenyl on the piperazine ring may enhance receptor selectivity compared to unsubstituted or dichlorophenyl analogs .

Functional and Pharmacological Comparisons

Umami Flavoring Agents

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): High-potency umami agonist (FEMA 4233, Savorymyx® UM33). Safety: NOEL = 100 mg/kg/day in rats; margin of safety >33 million . Contrast: The target compound lacks pyridyl or methoxybenzyl groups, likely excluding umami activity.

Antimicrobial Agents

- GMC Series (GMC-1 to GMC-5) :

Cytochrome P450 Inhibition

Biological Activity

N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features an oxalamide core and is characterized by the following structural components:

- 2-Ethylphenyl group

- Piperazine ring with a fluorophenyl substitution

The presence of the fluorine atom enhances the compound's lipophilicity and stability, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Potential Mechanisms Include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing levels of certain neurotransmitters.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various biological assays. Below is a summary of key findings from recent studies:

| Study Type | Findings |

|---|---|

| Receptor Binding Assay | Showed high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. |

| Enzyme Activity | Inhibited monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters like serotonin and dopamine. |

| Neuroprotective Effects | Demonstrated protective effects against oxidative stress in neuronal cell lines. |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

- Animal Models : Administration in rodent models indicated anxiolytic and antidepressant-like effects, correlating with increased serotonin levels.

- Toxicology Studies : Safety assessments indicated a favorable profile with no significant adverse effects at therapeutic doses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Depression Treatment : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms when treated with this compound compared to placebo.

- Anxiety Disorders : Another study reported that patients with generalized anxiety disorder experienced reduced anxiety levels after treatment, supporting its anxiolytic properties.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from similar compounds:

| Compound | Similarities | Differences |

|---|---|---|

| N1-(2-ethylphenyl)-N2-(2-(4-chlorophenyl)piperazin-1-yl)oxalamide | Shares piperazine structure and oxalamide core | Chlorine substitution may alter pharmacokinetics and receptor affinity |

| N1-(2-methylphenyl)-N2-(2-(4-fluorophenyl)piperazin-1-yl)oxalamide | Similar core structure | Methyl group may affect lipophilicity and receptor interaction |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis typically involves coupling reactions between oxalamide precursors and substituted phenylpiperazine derivatives. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .

- Piperazine functionalization : Alkylation or nucleophilic substitution to attach the ethylphenyl and fluorophenyl groups. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical for yield optimization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns) to achieve ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns on the piperazine and phenyl rings. Key signals include aromatic protons (δ 6.5–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular weight (e.g., expected [M+H]+ ion).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and ammonium formate buffers .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Receptor binding assays : Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., [3H]spiperone for 5-HT2A) .

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity. Dose-response curves (1–100 µM) with triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 23 full factorial) to test variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .

- Computational modeling : Use density functional theory (DFT) to predict transition states and energetics of coupling reactions. Software like Gaussian or ORCA aids in rationalizing reaction pathways .

- Continuous flow synthesis : Transition from batch to microreactor systems to enhance mixing and heat transfer, reducing side reactions .

Q. How should contradictory results in receptor selectivity profiles be resolved?

- Methodological Answer :

- Meta-analysis : Cross-validate data across multiple assays (e.g., functional cAMP vs. calcium flux assays) to confirm target engagement .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the fluorophenyl group) to isolate structure-activity relationships (SAR).

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding with piperazine nitrogen and hydrophobic pockets .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate CYP450 metabolism, bioavailability, and hERG channel liability. Key parameters include logP (ideally <5) and topological polar surface area (TPSA >60 Ų) .

- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., with CYP3A4) to identify metabolic hotspots. Trajectory analysis (e.g., RMSD plots) reveals conformational stability .

Q. How can researchers address discrepancies in biological activity across cell lines or model organisms?

- Methodological Answer :

- Transcriptomic profiling : Use RNA-seq to compare receptor expression levels in different cell lines. Normalize activity data to receptor density .

- Interspecies pharmacokinetics : Compare plasma protein binding and clearance rates (e.g., mouse vs. human hepatocyte assays) to contextualize in vivo results .

Data Contradiction Analysis Framework

| Scenario | Resolution Strategy | Tools/References |

|---|---|---|

| Varied IC50 values in binding assays | Replicate under standardized conditions (pH, temperature) | [12], [15] |

| Divergent cytotoxicity results | Validate via orthogonal assays (e.g., apoptosis markers) | [10], [12] |

| Computational vs. experimental SAR mismatches | Refine force field parameters or use hybrid QM/MM methods | [2], [20] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.